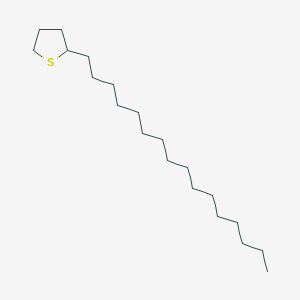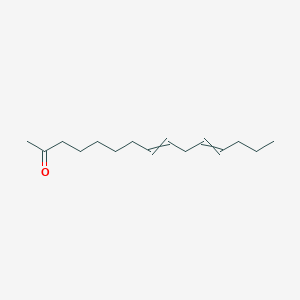
Pentadeca-8,11-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadeca-8,11-dien-2-one is a naturally occurring compound isolated from the roots of Echinacea pallida, a perennial plant belonging to the Asteraceae family . This compound has been studied for its potential medicinal properties, particularly its antiproliferative activity against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of pentadeca-8,11-dien-2-one involves the stereoselective synthesis of its isomeric forms, (8Z,11Z)- and (8Z,11E)-pentadeca-8,11-dien-2-one . The synthesis process includes the isolation and structure elucidation of the compound from Echinacea pallida roots . The reaction conditions typically involve the use of methanol extracts and various reagents to achieve the desired stereoselectivity .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its isolation from natural sources and laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Pentadeca-8,11-dien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hexane, and other organic solvents . The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include its isomeric forms and various derivatives with enhanced biological activity .
Applications De Recherche Scientifique
Pentadeca-8,11-dien-2-one has been extensively studied for its antiproliferative activity against cancer cell lines, including HeLa cells (human uterus carcinoma) and C6 cells (rat brain tumor cells) . The compound has shown significant potential in inhibiting the proliferation of these cancer cells, making it a promising candidate for further research in cancer therapy .
In addition to its anticancer properties, this compound has been investigated for its potential use in phytotherapy and other medicinal applications . Its unique chemical structure and biological activity make it a valuable compound for scientific research in chemistry, biology, and medicine .
Mécanisme D'action
The mechanism of action of pentadeca-8,11-dien-2-one involves its interaction with specific molecular targets and pathways in cancer cells . The compound exerts its effects by inducing cytotoxicity and apoptosis in cancer cells, leading to their inhibition and death . The exact molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising therapeutic agent .
Comparaison Avec Des Composés Similaires
Pentadeca-8,11-dien-2-one is unique in its structure and biological activity compared to other similar compounds isolated from Echinacea species . Similar compounds include various alkamides, acetylenes, and polyenes, which also exhibit diverse pharmacological activities . this compound stands out due to its potent antiproliferative activity and potential use in cancer therapy .
List of Similar Compounds:- Alkamides
- Acetylenes
- Polyenes
- Caffeic acid derivatives
Propriétés
Numéro CAS |
116752-10-4 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
pentadeca-8,11-dien-2-one |
InChI |
InChI=1S/C15H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h5-6,8-9H,3-4,7,10-14H2,1-2H3 |
Clé InChI |
HDOQHUXLHUAFCN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCC=CCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


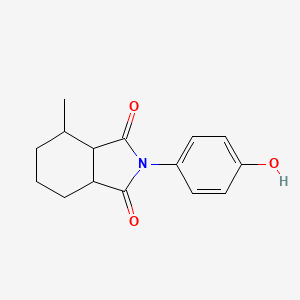
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
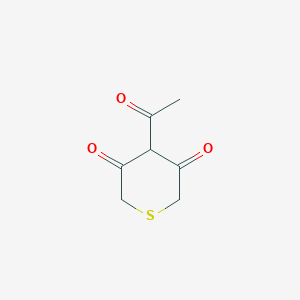
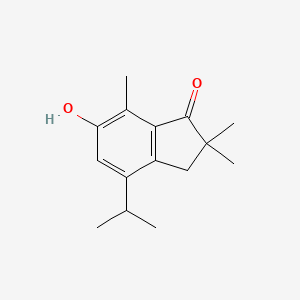
phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
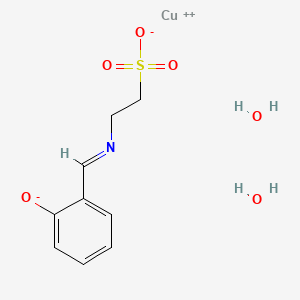
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
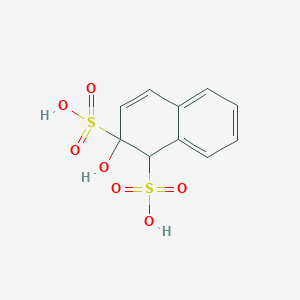
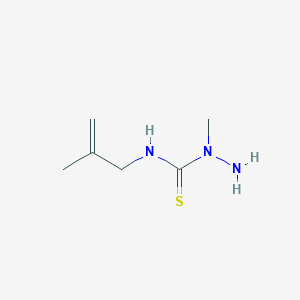
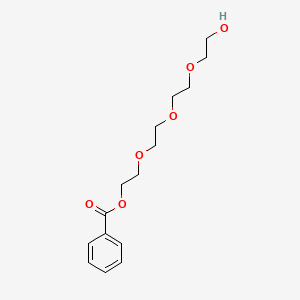
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
